molecular formula C9H6ClF3N4 B11855354 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine

Cat. No.: B11855354
M. Wt: 262.62 g/mol
InChI Key: XTEVIMRIQLYNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 7th position, and a trifluoromethyl group at the 2nd position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Chlorine Atom: Chlorination at the 6th position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3) in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purines with various functional groups.

Scientific Research Applications

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-7-cyclopropyl-2-methyl-7H-purine: Similar structure but lacks the trifluoromethyl group.

    6-Chloro-7-cyclopropyl-2-(difluoromethyl)-7H-purine: Similar structure with a difluoromethyl group instead of trifluoromethyl.

    6-Chloro-7-cyclopropyl-2-(fluoromethyl)-7H-purine: Similar structure with a fluoromethyl group.

Uniqueness

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C9H6ClF3N4

Molecular Weight

262.62 g/mol

IUPAC Name

6-chloro-7-cyclopropyl-2-(trifluoromethyl)purine

InChI

InChI=1S/C9H6ClF3N4/c10-6-5-7(14-3-17(5)4-1-2-4)16-8(15-6)9(11,12)13/h3-4H,1-2H2

InChI Key

XTEVIMRIQLYNSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2C(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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